molecular formula C24H19NS B14431377 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione CAS No. 76950-84-0

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione

Katalognummer: B14431377
CAS-Nummer: 76950-84-0
Molekulargewicht: 353.5 g/mol
InChI-Schlüssel: KDTMXEULBZQRKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with benzyl and phenyl groups, as well as a thione group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 4,6-diphenylpyridine-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles or nucleophiles, along with appropriate catalysts, are used depending on the desired substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Substituted benzyl or phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4,6-diphenylpyridine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and phenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

    1-Benzyl-4,6-diphenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.

    4,6-Diphenylpyridine-2-thiol: Lacks the benzyl group.

    1-Benzyl-4-phenylpyridine-2(1H)-thione: Lacks one phenyl group.

Uniqueness: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is unique due to the presence of both benzyl and phenyl groups, as well as the thione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

76950-84-0

Molekularformel

C24H19NS

Molekulargewicht

353.5 g/mol

IUPAC-Name

1-benzyl-4,6-diphenylpyridine-2-thione

InChI

InChI=1S/C24H19NS/c26-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)25(24)18-19-10-4-1-5-11-19/h1-17H,18H2

InChI-Schlüssel

KDTMXEULBZQRKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.